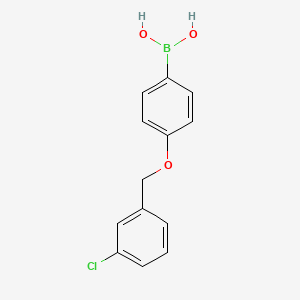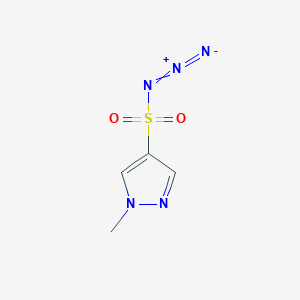
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H7BClF3O2 . It has a molecular weight of 238.4 . This compound is also available as a pinacol ester, which has a molecular weight of 320.55 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 . For the pinacol ester variant, the InChI code is 1S/C14H17BClF3O2/c1-8-6-9(14(17,18)19)11(16)7-10(8)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid has been studied for its synthesis methods, with a focus on producing high-purity substances for pharmaceutical applications. Its structure has been verified through various spectroscopic techniques (Ren Yuan-long, 2007).
Catalysis in Organic Synthesis
- This compound has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines, playing a critical role in accelerating amidation reactions. It is particularly useful in the synthesis of α-dipeptides (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Application in C-H Silylation
- It's utilized as an ortho-directing agent in ruthenium-catalyzed aromatic C-H silylation. This compound aids in the selective silylation at specific positions on phenylboronic acids, enhancing the efficiency of this chemical process (H. Ihara & M. Suginome, 2009).
Electroluminescent Properties
- This compound is part of the synthesis process of certain mono-cyclometalated Platinum(II) complexes, which are researched for their potential electroluminescent properties. It serves as a crucial building block in the preparation of these complexes (A. Ionkin, W. Marshall, & Ying Wang, 2005).
Green Catalysis
- Its derivatives, like 3,5-Bis(perfluorodecyl)phenylboronic acid, have been synthesized and demonstrated as "green" catalysts for amide condensation reactions. These derivatives leverage the strong electron-withdrawing effect for eco-friendly catalysis (K. Ishihara, S. Kondo, & Hisashi Yamamoto, 2001).
Drug Synthesis
- Its derivatives serve as potential building blocks for the synthesis of silicon-containing drugs, showcasing the versatility and importance of this compound in medicinal chemistry (Dennis Troegel, F. Möller, C. Burschka, & R. Tacke, 2009).
Antimicrobial Activity
- Some derivatives of this compound have been tested for antimicrobial activity against Mycobacterium tuberculosis, showcasing its potential in developing novel antimycobacterial agents (P. E. Almeida da Silva, D. Ramos, H. Bonacorso, et al., 2008).
Tribology
- Derivatives of this compound are also explored as potential lubricant additives in industrial applications, demonstrating its utility in engineering and material science (Lixia Wang, Weifang Han, C. Ge, et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties, along with the compound’s relatively stable nature, contribute to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions. The compound’s success in SM coupling reactions is due to the exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, which contributes to its efficacy and stability .
Eigenschaften
IUPAC Name |
[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXOOBHBVKOORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674542 | |
| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-33-8 | |
| Record name | B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)


![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)

![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)